1-(5-Bromo-3-methoxy-2-methylphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-3-methoxy-2-methylphenyl)ethan-1-one is an organic compound with the molecular formula C10H11BrO2. It is a derivative of acetophenone, characterized by the presence of a bromine atom, a methoxy group, and a methyl group on the phenyl ring.
Preparation Methods
The synthesis of 1-(5-Bromo-3-methoxy-2-methylphenyl)ethan-1-one typically involves the bromination of 3-methoxy-2-methylacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions are carefully controlled to ensure selective bromination at the desired position on the phenyl ring .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
1-(5-Bromo-3-methoxy-2-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols .
Scientific Research Applications
1-(5-Bromo-3-methoxy-2-methylphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-methoxy-2-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group on the phenyl ring play crucial roles in its reactivity and biological activity. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(5-Bromo-3-methoxy-2-methylphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(5-Bromo-2-methylphenyl)ethan-1-one: This compound lacks the methoxy group, which may affect its reactivity and biological activity.
1-(5-Bromo-2-hydroxy-3-methylphenyl)ethan-1-one: The presence of a hydroxy group instead of a methoxy group can significantly alter the compound’s properties and applications.
2-Bromo-1-(4-methoxyphenyl)ethanone: This compound has a different substitution pattern on the phenyl ring, which may influence its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11BrO2 |
---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-(5-bromo-3-methoxy-2-methylphenyl)ethanone |
InChI |
InChI=1S/C10H11BrO2/c1-6-9(7(2)12)4-8(11)5-10(6)13-3/h4-5H,1-3H3 |
InChI Key |
NUKGOCWGKLHRRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1OC)Br)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.